[1-(2-Aminoethyl)cyclopropyl]methanol
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Overview
Description
[1-(2-Aminoethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of a cyclopropyl ring attached to a methanol group and an aminoethyl side chain. It is typically found as a colorless to pale yellow liquid or solid, depending on its physical state .
Mechanism of Action
Mode of Action
Given its structural similarity to other aminoethyl compounds, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
Its molecular weight (115.18 g/mol) suggests that it could be absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of [1-(2-Aminoethyl)cyclopropyl]methanol’s action are currently unknown. As a relatively new compound, its effects on cellular processes and molecular pathways need to be investigated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)cyclopropyl]methanol generally involves the reaction of cyclopropylmethanol with ethylenediamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylmethanal or cyclopropylmethanone.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol compounds.
Scientific Research Applications
Chemistry: [1-(2-Aminoethyl)cyclopropyl]methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing molecules on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the aminoethyl side chain, making it less versatile in biological interactions.
Ethanolamine: Contains an aminoethyl group but lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group but lacks the methanol group, leading to different applications and reactivity.
Uniqueness: [1-(2-Aminoethyl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl ring, an aminoethyl side chain, and a methanol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
[1-(2-aminoethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(5-8)1-2-6/h8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCCDYAAMJBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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